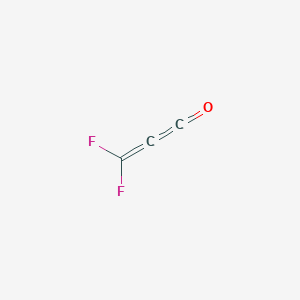![molecular formula C24H16FNO2 B14288703 9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 128995-46-0](/img/structure/B14288703.png)
9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is a complex organic compound belonging to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This particular compound features a unique structure with a fluorine atom, a phenyl group, and a carboxylic acid group, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles with optimization for scale and efficiency .
Análisis De Reacciones Químicas
9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological molecules, such as DNA.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-bacterial activities.
Industry: It is used in the development of materials with specific properties, such as luminescent materials.
Mecanismo De Acción
The mechanism of action of 9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid involves its interaction with molecular targets, such as DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and affecting biological processes. This intercalation is driven by charge transfer and π-stacking interactions, which can lead to the unwinding of the helical structure .
Comparación Con Compuestos Similares
Similar compounds to 9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid include other acridine derivatives, such as:
- Acriflavine
- Proflavine
- Quinacrine
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Número CAS |
128995-46-0 |
|---|---|
Fórmula molecular |
C24H16FNO2 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
9-fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid |
InChI |
InChI=1S/C24H16FNO2/c25-17-8-11-21-20(13-17)22(24(27)28)19-10-7-16-12-15(14-4-2-1-3-5-14)6-9-18(16)23(19)26-21/h1-6,8-9,11-13H,7,10H2,(H,27,28) |
Clave InChI |
UBSQJZPELRCTMC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=C(C=CC(=C3)F)N=C2C4=C1C=C(C=C4)C5=CC=CC=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)

![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)

![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)



![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)


